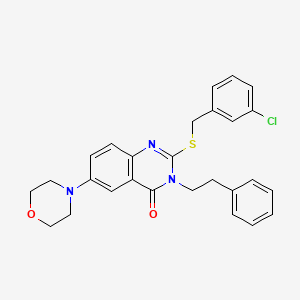
2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of a specific enzyme, known as protein kinase, which is involved in various cellular processes. This compound has been the subject of extensive research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves the inhibition of protein kinase. The compound binds to the active site of the enzyme and prevents it from phosphorylating its substrates. This leads to a disruption of the cellular processes that are regulated by protein kinase, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one have been extensively studied. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying the role of protein kinases in various cellular processes and diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one. One area of research is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
合成方法
The synthesis of 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves several steps. The starting material for the synthesis is 3-chlorobenzyl chloride, which is reacted with sodium thiolate to form the corresponding thioether. The thioether is then reacted with 2-amino-4-(3-phenethylmorpholino)quinazoline in the presence of a catalyst to yield the final product.
科学研究应用
The compound 2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of protein kinase, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Protein kinases are also involved in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c28-22-8-4-7-21(17-22)19-34-27-29-25-10-9-23(30-13-15-33-16-14-30)18-24(25)26(32)31(27)12-11-20-5-2-1-3-6-20/h1-10,17-18H,11-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJQAPVJNQUPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


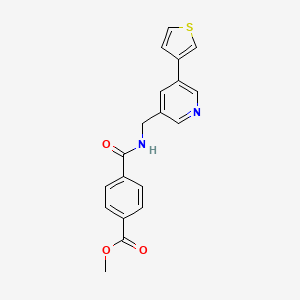
![1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2628389.png)
![(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate](/img/structure/B2628391.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2628392.png)
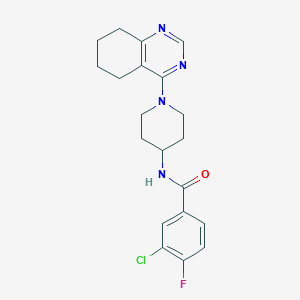
![6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2628394.png)
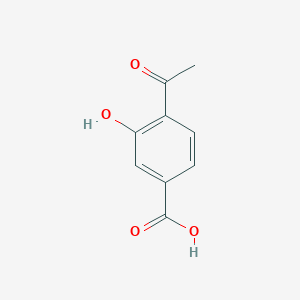
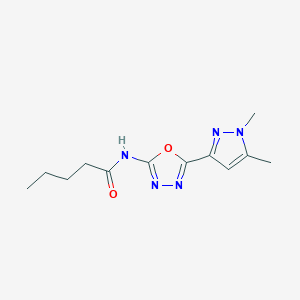
![3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2628398.png)


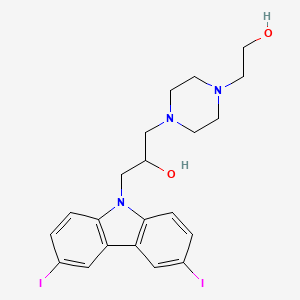
![2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2628405.png)